molecular formula C14H15N3O2 B7465096 N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No. B7465096
M. Wt: 257.29 g/mol
InChI Key: UEVNQCFEVIXQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, which is a protein kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.

Mechanism of Action

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide acts as a competitive inhibitor of GSK-3β by binding to the ATP-binding site of the enzyme. This results in the inhibition of GSK-3β activity, leading to the modulation of various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3β activity also leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the hyperphosphorylation of tau protein. In bipolar disorder, this compound has been shown to have mood-stabilizing effects by modulating the activity of GSK-3β. In cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by modulating various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is its potent inhibitory activity against GSK-3β. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes and diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One direction is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy in certain diseases.

Synthesis Methods

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 5-methyl-3-amino-1,2-oxazole with 2-bromo-3,4-dihydroisoquinoline-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound acts as a potent inhibitor of GSK-3β, which is a key enzyme involved in the pathogenesis of these diseases. In Alzheimer's disease, GSK-3β is responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. In bipolar disorder, GSK-3β is involved in the regulation of mood and behavior. In cancer, GSK-3β is implicated in the proliferation and survival of cancer cells.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-8-13(16-19-10)15-14(18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVNQCFEVIXQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

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